molecular formula C11H15NO2 B1605385 Ethyl 2-(4-aminophenyl)propionate CAS No. 32868-25-0

Ethyl 2-(4-aminophenyl)propionate

Cat. No. B1605385
CAS RN: 32868-25-0
M. Wt: 193.24 g/mol
InChI Key: MWBVNWYNXULIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084484B2

Procedure details

A mixture of 2 (6.7 g, 1 mmol) in THF (100 ml) and EtOH (100 ml) is slowly added 10% Pd/C (680 mg) at room temperature. The reaction mixture is hydrogenated for 24 h with H2 balloon at room temperature. The mixture is filtered through celite pad and washed with EtOH. The filtrate is concentrated in vacuo.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
680 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:6])[CH3:2]>C1COCC1.CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH:5]([C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
680 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite pad
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.